(S)-pirazmonam

Pseudomonas aeruginosa Acinetobacter monobactam

(S)-Pirazmonam, also known as SQ 83,360, is a synthetic, siderophore-conjugated monocyclic β-lactam (monobactam) antibiotic designed for targeted activity against Gram-negative pathogens. It belongs to the monocarbam subclass and incorporates a 3-hydroxypyridone iron-chelating moiety that enables active transport through bacterial iron-uptake systems.

Molecular Formula C22H24N10O12S2
Molecular Weight 684.6 g/mol
Cat. No. B1253206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-pirazmonam
SynonymsSQ 83360
SQ-83360
Molecular FormulaC22H24N10O12S2
Molecular Weight684.6 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2CN(C2=O)C(=O)NS(=O)(=O)N3CCN(C3=O)NC(=O)C4=CC(=O)C(=CN4)O
InChIInChI=1S/C22H24N10O12S2/c1-22(2,18(38)39)44-28-14(11-8-45-19(23)26-11)16(36)25-10-7-30(17(10)37)20(40)29-46(42,43)32-4-3-31(21(32)41)27-15(35)9-5-12(33)13(34)6-24-9/h5-6,8,10,34H,3-4,7H2,1-2H3,(H2,23,26)(H,24,33)(H,25,36)(H,27,35)(H,29,40)(H,38,39)/b28-14+/t10-/m0/s1
InChIKeyJXSPWQGYERHATM-HWRJDTEFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Pirazmonam: A Siderophore-Conjugated Monobactam Antibiotic – Procurement & Scientific Selection Guide


(S)-Pirazmonam, also known as SQ 83,360, is a synthetic, siderophore-conjugated monocyclic β-lactam (monobactam) antibiotic designed for targeted activity against Gram-negative pathogens. It belongs to the monocarbam subclass and incorporates a 3-hydroxypyridone iron-chelating moiety that enables active transport through bacterial iron-uptake systems [2][3]. Originally developed by Bristol-Myers Squibb, pirazmonam was advanced to experimental status but was not commercialized; its relevance today lies in its use as a reference standard and tool compound for research on siderophore–antibiotic conjugates, particularly against multidrug-resistant Pseudomonas aeruginosa and Acinetobacter species [1][4].

1
Siderophore-conjugate antimicrobial research Monobactam with 3-hydroxypyridone iron-chelating moiety for targeted Gram-negative pathogen studies
2
Iron-transport-mediated entry probe TonB-dependent uptake mechanism enables porin-independent cell entry research
3
Comparator reference for monobactam panels Supports susceptibility screening against P. aeruginosa and Acinetobacter spp. in iron-limited models

Why Aztreonam or Other Monobactams Cannot Simply Replace (S)-Pirazmonam in Research and Reference Applications


Although pirazmonam shares the monobactam core with the clinically approved aztreonam, its siderophore-conjugated structure confers a fundamentally different mechanism of bacterial entry: active iron-transport-mediated uptake rather than passive porin diffusion [1][2]. This results in a substantially divergent spectrum of antibacterial activity, most notably 8- to 64-fold greater potency against non-fermentative Gram-negative species such as Pseudomonas aeruginosa and Acinetobacter spp. [1]. Consequently, substituting pirazmonam with aztreonam or carumonam in siderophore–antibiotic conjugate research, resistance mechanism studies, or MIC reference panels would yield non-representative and potentially misleading results, particularly in models of iron-limited infection environments.

This product (S)-Pirazmonam: siderophore-mediated active iron-transport uptake
Potential substitute Aztreonam enters via passive porin diffusion; uptake mechanism may not transfer
This product Reported 8- to 64-fold greater activity against non-fermentative Gram-negative species
Potential substitute Aztreonam shows inferior anti-pseudomonal spectrum; susceptibility context may differ substantially
This product Beta-lactamase stable without enzyme inhibition; cleaner resistance-mechanism readout
Potential substitute Aztreonam inhibits P. aeruginosa and K. oxytoca beta-lactamases; may confound enzyme characterization

Quantitative Differentiation Evidence for (S)-Pirazmonam Against Key Comparators


8- to 64-Fold Superiority Against Non-Fermentative Gram-Negative Pathogens Versus Aztreonam

In a direct head-to-head comparison against 312 clinical isolates, pirazmonam (SQ 83,360) demonstrated 8- to 64-fold greater antibacterial activity than aztreonam against Acinetobacter species, Pseudomonas aeruginosa, and Pseudomonas maltophilia [1]. Both compounds showed comparable potency against Enterobacteriaceae, but pirazmonam's exceptional gain against non-fermenters is attributable to its siderophore-mediated active transport mechanism.

Anti-pseudomonal activity vs. aztreonam
Head-to-head
Reported 8- to 64-fold greater activity against Acinetobacter spp., P. aeruginosa, and P. maltophilia
Supports siderophore-conjugate susceptibility benchmarking
312 clinical isolates; in vitro susceptibility testing context
Pseudomonas aeruginosa Acinetobacter monobactam MIC comparative activity

Siderophore-Mediated TonB-Dependent Uptake Mechanism Confirms Active Transport-Driven Potency

Pirazmonam exploits the bacterial iron-acquisition machinery for cell entry. Mutants lacking the TonB inner-membrane energy-transducing complex exhibit significantly decreased susceptibility to pirazmonam, directly confirming TonB-dependent active transport [1]. This mechanism is shared with other siderophore-conjugated beta-lactams (e.g., cefiderocol, U-78,608) but differs fundamentally from the passive porin diffusion used by the non-siderophore monobactam aztreonam [2]. The 3-hydroxypyridone moiety of pirazmonam chelates iron and facilitates recognition by the CirA and Fiu outer-membrane receptors, as demonstrated in E. coli transport studies [2].

TonB-dependent uptake mechanism
Class-level
Susceptibility decreased in tonB mutants; CirA/Fiu receptor-mediated entry confirmed
Supports iron-transport-mediated entry studies
E. coli knockout mutant model; quantitative fold-change in MIC not specified
siderophore conjugate TonB iron uptake outer membrane transport Trojan horse antibiotic

Broad Stability Against Clinically Relevant Beta-Lactamases Confirmed in Direct Comparison

Pirazmonam resisted inactivation by a panel of beta-lactamases from both Gram-positive and Gram-negative bacteria in direct comparison with aztreonam [1]. Unlike aztreonam, which inhibited beta-lactamases from Pseudomonas aeruginosa and Klebsiella oxytoca, pirazmonam (SQ 83,360) did not exhibit significant beta-lactamase inhibition, indicating a distinct enzyme interaction profile [1]. This stability profile is consistent with the monocarbam subclass and supports its utility in studies of beta-lactamase-mediated resistance where aztreonam's inhibitory activity would confound results.

Beta-lactamase interaction profile
Head-to-head
Resisted inactivation by multiple beta-lactamases; no significant enzyme inhibition observed
Supports resistance mechanism interpretation without confounding inhibition
Purified beta-lactamase panel; qualitative difference vs. aztreonam noted
beta-lactamase stability resistance monobactam hydrolysis enzyme inhibition

Exceptional Anti-Pseudomonal Potency Recognized as Core Structural Differentiation in Monobactam Class Reviews

An authoritative class review by Sykes et al. explicitly states that SQ 83,360 (pirazmonam), while retaining aztreonam-like activity against Enterobacteriaceae, has the added characteristic of being exceptionally active against strains of Pseudomonas aeruginosa, with significant gains also noted against Pseudomonas spp. and Acinetobacter [1]. This review places pirazmonam as a structurally distinct monobactam derivative whose enhanced anti-pseudomonal spectrum was a deliberate outcome of the siderophore-conjugation strategy, contrasting with tigemonam's design goal of oral bioavailability [1].

Class-level anti-pseudomonal recognition
Class-level
Reported as exceptionally active against P. aeruginosa in monobactam class review
Reported class-level context; data to verify
Narrative review integrating preclinical microbiology studies
Pseudomonas aeruginosa monobactam structure-activity relationship anti-pseudomonal drug discovery

Optimal Scientific and Industrial Use Cases for (S)-Pirazmonam Based on Quantitative Differentiation


Reference Standard for Siderophore-Conjugated Antibiotic Susceptibility Panels Against MDR Pseudomonas aeruginosa

Due to its 8- to 64-fold superiority over aztreonam against P. aeruginosa and Acinetobacter spp. [1], (S)-pirazmonam serves as an essential reference standard for establishing the upper boundary of siderophore-conjugate activity in MIC susceptibility panels. Laboratories validating novel siderophore–antibiotic conjugates should use pirazmonam as a positive control to benchmark anti-pseudomonal potency, particularly in iron-depleted media that mimic in vivo infection conditions.

Tool Compound for Investigating TonB-Dependent Uptake and Iron-Transport-Mediated Antibiotic Entry

The confirmed TonB dependence of pirazmonam uptake [1] makes it a valuable probe for studying bacterial iron-transport pathways as antibiotic entry routes. Researchers can use pirazmonam in comparative growth inhibition assays with tonB, cirA, and fiu knockout mutants to dissect the role of specific outer-membrane receptors in siderophore-conjugate translocation, providing mechanistic insights applicable to cefiderocol and other Trojan-horse antibiotics.

Beta-Lactamase Characterization and Inhibitor Screening Without Confounding Enzyme Inhibition

Pirazmonam's demonstrated resistance to hydrolysis by diverse beta-lactamases combined with its lack of enzyme inhibitory activity [1] distinguishes it from aztreonam. This makes pirazmonam the preferred monobactam substrate for beta-lactamase characterization studies where the objective is to measure hydrolysis rates or screen inhibitors without the confounding effect of substrate-mediated enzyme inhibition.

Structural Biology Studies of PBP3 Binding and Siderophore-Conjugate Recognition

Pirazmonam's strong affinity for PBP3 of Gram-negative bacteria, established in the same comparative study [1], supports its use in structural biology and biochemical PBP-binding assays. As a monocarbam with a distinct siderophore-linker architecture, pirazmonam provides a structurally informative comparator alongside aztreonam in co-crystallization studies aimed at understanding the molecular determinants of PBP3 inhibition by β-lactams.

Application
Selection Property
Validation Focus
Siderophore-conjugate susceptibility screening
Iron-chelating monobactam architecture
Anti-pseudomonal activity in iron-depleted media
TonB-dependent uptake mechanism studies
Siderophore-mediated transport dependence
Uptake in tonB/cirA/fiu mutant models
Beta-lactamase characterization studies
Stability without enzyme inhibition
Hydrolysis rate and inhibitor screening assays
PBP3 binding and structural studies
Monocarbam PBP3 affinity profile
Co-crystallization and binding assay endpoints
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